molecular formula C9H13NS B15200263 (S)-2-(Thiophen-3-yl)piperidine

(S)-2-(Thiophen-3-yl)piperidine

Cat. No.: B15200263
M. Wt: 167.27 g/mol
InChI Key: UHVATRZTCVVMRN-VIFPVBQESA-N
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Description

(S)-2-(Thiophen-3-yl)piperidine is a chiral compound featuring a piperidine ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Thiophen-3-yl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and piperidine.

    Formation of Intermediate: The thiophene ring is functionalized to introduce a suitable leaving group, such as a halide, at the 3-position.

    Nucleophilic Substitution: The functionalized thiophene undergoes nucleophilic substitution with piperidine to form the desired product.

    Chiral Resolution: The racemic mixture is resolved using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Thiophene sulfoxides, thiophene sulfones.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated thiophenes, nucleophile-substituted thiophenes.

Scientific Research Applications

(S)-2-(Thiophen-3-yl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-3-yl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Thiophen-3-yl)piperidine: The enantiomer of the compound with different stereochemistry.

    3-(Thiophen-3-yl)piperidine: A structural isomer with the thiophene group at a different position.

    Thiophene-substituted piperidines: Compounds with similar structures but different substitution patterns.

Uniqueness

(S)-2-(Thiophen-3-yl)piperidine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

(2S)-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C9H13NS/c1-2-5-10-9(3-1)8-4-6-11-7-8/h4,6-7,9-10H,1-3,5H2/t9-/m0/s1

InChI Key

UHVATRZTCVVMRN-VIFPVBQESA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CSC=C2

Canonical SMILES

C1CCNC(C1)C2=CSC=C2

Origin of Product

United States

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